molecular formula C11H15I B069920 4-Butyl-1-iodo-2-methylbenzene CAS No. 175278-38-3

4-Butyl-1-iodo-2-methylbenzene

Cat. No.: B069920
CAS No.: 175278-38-3
M. Wt: 274.14 g/mol
InChI Key: FQXNRBVROUKCMV-UHFFFAOYSA-N
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Description

4-Butyl-1-iodo-2-methylbenzene is an organic compound with the molecular formula C11H15I It is a derivative of benzene, where the benzene ring is substituted with a butyl group at the fourth position, an iodine atom at the first position, and a methyl group at the second position

Scientific Research Applications

4-Butyl-1-iodo-2-methylbenzene serves as a valuable building block in organic synthesis. Its applications include:

    Chemistry: Used in the synthesis of complex organic molecules and as an intermediate in the production of pharmaceuticals and agrochemicals.

    Biology: Utilized in the study of biological pathways and as a precursor for radiolabeled compounds in imaging studies.

    Medicine: Potential use in the development of new therapeutic agents due to its ability to undergo various chemical modifications.

    Industry: Employed in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action for the reactions of 4-Butyl-1-iodo-2-methylbenzene likely involves the formation of a sigma-bond to the benzene ring by an electrophile, generating a positively charged intermediate . This is followed by the removal of a proton from this intermediate, yielding a substituted benzene ring .

Safety and Hazards

The safety data sheet for 4-Butyl-1-iodo-2-methylbenzene suggests that it may be harmful by inhalation, in contact with skin, and if swallowed . It may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

The future directions for the study of 4-Butyl-1-iodo-2-methylbenzene could involve further exploration of its synthesis and reactions . Additionally, more research could be conducted on its physical and chemical properties , as well as its safety and hazards .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Butyl-1-iodo-2-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the iodination of 4-butyl-2-methylbenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in a solvent like acetic acid at elevated temperatures to facilitate the substitution of the hydrogen atom with an iodine atom.

Industrial Production Methods: On an industrial scale, the production of this compound may involve similar iodination reactions but optimized for large-scale operations. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, the purification of the final product is achieved through techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: 4-Butyl-1-iodo-2-methylbenzene can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The butyl group can be oxidized to form carboxylic acids or other oxygenated derivatives.

    Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrocarbon.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium iodide in acetone (Finkelstein reaction) or other nucleophiles can be used.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Major Products:

    Substitution: Formation of compounds like 4-butyl-2-methylbenzene derivatives.

    Oxidation: Formation of 4-butyl-2-methylbenzoic acid.

    Reduction: Formation of 4-butyl-2-methylbenzene.

Comparison with Similar Compounds

  • 4-Butyl-1-bromo-2-methylbenzene
  • 4-Butyl-1-chloro-2-methylbenzene
  • 4-Butyl-1-fluoro-2-methylbenzene

Comparison: 4-Butyl-1-iodo-2-methylbenzene is unique due to the presence of the iodine atom, which is larger and more polarizable compared to other halogens like bromine, chlorine, and fluorine. This makes it more reactive in substitution reactions and useful in specific synthetic applications where a highly reactive leaving group is required.

Properties

IUPAC Name

4-butyl-1-iodo-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15I/c1-3-4-5-10-6-7-11(12)9(2)8-10/h6-8H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQXNRBVROUKCMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=C(C=C1)I)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90384260
Record name 4-butyl-1-iodo-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90384260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175278-38-3
Record name 4-Butyl-1-iodo-2-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175278-38-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-butyl-1-iodo-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90384260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Butyl-1-iodo-2-methylbenzene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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